molecular formula C7H2Cl2F3NO3 B14054767 1,2-Dichloro-3-trifluoromethoxy-4-nitrobenzene

1,2-Dichloro-3-trifluoromethoxy-4-nitrobenzene

Cat. No.: B14054767
M. Wt: 275.99 g/mol
InChI Key: YRIRUJCQCBRZOO-UHFFFAOYSA-N
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Description

1,2-Dichloro-3-trifluoromethoxy-4-nitrobenzene is an organic compound with the molecular formula C7H2Cl2F3NO3 and a molecular weight of 276 g/mol . This compound is characterized by the presence of two chlorine atoms, a trifluoromethoxy group, and a nitro group attached to a benzene ring. It is a pale yellow solid and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dichloro-3-trifluoromethoxy-4-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods

Industrial production methods for this compound typically involve the nitration of 1,2-dichlorobenzene, which produces 1,2-dichloro-4-nitrobenzene as a major product . This compound can then be further modified to introduce the trifluoromethoxy group.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-3-trifluoromethoxy-4-nitrobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Potassium Fluoride: Used for nucleophilic substitution reactions.

    Iron Powder: Used for the reduction of the nitro group to an amine group.

Major Products Formed

Scientific Research Applications

1,2-Dichloro-3-trifluoromethoxy-4-nitrobenzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Dichloro-3-trifluoromethoxy-4-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s functional groups, such as the nitro and trifluoromethoxy groups, play a crucial role in its reactivity and interaction with other molecules .

Properties

Molecular Formula

C7H2Cl2F3NO3

Molecular Weight

275.99 g/mol

IUPAC Name

1,2-dichloro-4-nitro-3-(trifluoromethoxy)benzene

InChI

InChI=1S/C7H2Cl2F3NO3/c8-3-1-2-4(13(14)15)6(5(3)9)16-7(10,11)12/h1-2H

InChI Key

YRIRUJCQCBRZOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])OC(F)(F)F)Cl)Cl

Origin of Product

United States

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